molecular formula C12H18N2O2 B13901050 Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B13901050
M. Wt: 222.28 g/mol
InChI Key: LHIFYMJGTLKCQH-UHFFFAOYSA-N
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Description

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[3.1.1]heptane core. The structure includes a tert-butoxycarbonyl (Boc) group at the 2-position and a cyano (-CN) substituent at the 5-position. The Boc group acts as a protective moiety for the secondary amine, enhancing stability during synthetic processes, while the cyano group introduces electronic and steric effects critical for downstream reactivity. This compound is widely utilized in medicinal chemistry as a rigid scaffold for drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme inhibition due to its conformational rigidity .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-13)6-9(14)7-12/h9H,4-7H2,1-3H3

InChI Key

LHIFYMJGTLKCQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1C2)C#N

Origin of Product

United States

Preparation Methods

Compound Overview

Property Value
IUPAC Name tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate
CAS Number 1882055-84-6
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
PubChem CID 168267169
SMILES CC(C)(C)OC(=O)N1CCC2(CC1C2)C#N
Exact Mass 222.1368 Da
Topological Polar Surface Area 53.3 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Complexity 355

Preparation Methods Analysis

General Synthetic Approach

The synthesis of tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the following strategic steps:

  • Construction of the 2-azabicyclo[3.1.1]heptane core
  • Introduction of the cyano group at the 5-position
  • Installation of the tert-butyl ester at the 2-carboxylate position

Although direct literature on this exact compound's synthesis is limited, closely related methodologies for azabicycloheptane derivatives and nitrile-functionalized bicyclic systems provide a robust foundation.

Stepwise Synthesis Outline
  • Bicyclic Core Formation:
    The 2-azabicyclo[3.1.1]heptane skeleton can be assembled via intramolecular cyclization reactions, often starting from appropriately substituted piperidine or cyclopentane derivatives.

  • Nitrile Introduction:
    The cyano group at the 5-position is typically introduced via nucleophilic substitution or by transformation of a primary amide or amine to a nitrile, frequently using dehydration agents such as phosphorus oxychloride or thionyl chloride.

  • Esterification:
    The tert-butyl ester is usually formed by reaction of the carboxylic acid intermediate with tert-butanol in the presence of acid catalysts, or by using tert-butyl chloroformate (Boc₂O) as a protecting group during the synthetic sequence.

Literature-Reported Strategies

Multistep Synthesis via Boc-Protected Intermediates

A comparable approach is described for related azabicycloheptane nitriles, involving:

  • Starting from cyclopenta-1,3-diene, ethyl oxoacetate, and ammonium chloride to generate a mixture of stereoisomeric azabicycloheptane carboxylates.
  • Boc-protection (using di-tert-butyl dicarbonate) to facilitate purification and manipulation of intermediates.
  • Hydrogenation, saponification, and amide-to-nitrile conversion steps to introduce the cyano group.
  • Final Boc-deprotection to yield the desired nitrile-functionalized bicyclic amine.

While the cited study focuses on 2-azabicyclo[2.2.1]heptane derivatives, the methodology is adaptable to the [3.1.1] system with appropriate precursor selection.

Key Reaction Conditions
  • Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, H₂) for reduction of unsaturated intermediates.
  • Saponification: Hydrolysis of esters to carboxylic acids under basic conditions (e.g., NaOH, MeOH/H₂O).
  • Amide-to-Nitrile Conversion: Dehydration of primary amides using reagents such as POCl₃ or SOCl₂.
  • Esterification/Protection: Boc-protection with di-tert-butyl dicarbonate and a base (e.g., triethylamine).

Data Table: Example Synthetic Sequence

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 Cyclopenta-1,3-diene, ethyl oxoacetate, NH₄Cl Diels–Alder, then cyclization Azabicyclo[3.1.1]heptane carboxylate Mixture of isomers
2 Intermediate from Step 1 Boc₂O, base Boc-protected intermediate Facilitates purification
3 Boc-protected intermediate H₂, Pd/C Saturated intermediate Hydrogenation
4 Saturated intermediate NaOH, MeOH/H₂O Carboxylic acid Saponification
5 Carboxylic acid Amide formation, then POCl₃ Nitrile intermediate Amide-to-nitrile conversion
6 Nitrile intermediate tert-Butanol, acid catalyst or Boc₂O tert-Butyl ester (final product) Esterification/protection

This table represents a generalized adaptation from related literature; the exact sequence may vary depending on precursor availability and desired stereochemistry.

Research Discoveries and Mechanistic Insights

  • Stereoselectivity: The use of Boc-protection and chromatographic separation enables control over exo/endo isomer formation, which is crucial for biological activity in medicinal chemistry applications.
  • Functional Group Compatibility: The synthetic route tolerates a range of functional groups, allowing for further derivatization or incorporation into more complex molecules.
  • Scalability: The described methodology is amenable to scale-up, with intermediates and reagents commercially available or readily synthesized.

Summary Table: Physicochemical Properties

Property Value
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Exact Mass 222.1368 Da
Topological Polar Surface Area 53.3 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Complexity 355

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or nitriles.

    Reduction: Primary amines.

    Substitution: Various esters or amides, depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the bicyclic structure provides rigidity and specificity in binding to target molecules. The tert-butyl ester group can be hydrolyzed to release the active compound in a controlled manner.

Comparison with Similar Compounds

Bicyclo[3.1.1]heptane Derivatives

  • Tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS 2866319-43-7): Substituent: 4-amino group instead of 5-cyano. Properties: The amino group enhances nucleophilicity, making it suitable for peptide coupling or cross-coupling reactions. The hydrochloride salt form improves aqueous solubility .
  • Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS 2227205-85-6): Substituent: 5-aminomethyl (-CH2NH2) group. Properties: The primary amine enables functionalization via reductive amination or acylation. Molecular weight (226.32) is slightly higher than the cyano analog (222.28) due to the additional methylene group .

Bicyclo[2.2.1]heptane Derivatives

  • Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2): Substituent: 5-oxo (=O) group. Properties: The ketone group facilitates reductions to alcohols or amines. Lower molecular weight (211.26) compared to the cyano derivative .
  • (5R)-Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 137076-22-3) :
    • Substituent: 5-hydroxyl (-OH) group.
    • Properties: The hydroxyl group introduces hydrogen-bonding capability, influencing solubility and target binding. Stereochemistry at C5 affects biological activity .

Bicyclo[2.2.2]octane and Other Systems

  • Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 617714-22-4) :
    • Larger bicyclo[2.2.2] system increases ring strain and steric bulk. The oxo group at position 5 enhances electrophilicity for nucleophilic additions .
  • Tert-butyl 5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 2387601-72-9): Substituent: 5-fluoro and 5-aminomethyl groups. Properties: Fluorine improves metabolic stability and membrane permeability. The norbornene-like structure (bicyclo[4.1.0]) offers unique stereoelectronic profiles .

Physicochemical and Commercial Comparison

Property Target Compound (2166269-28-7) 2866319-43-7 ([3.1.1], 4-NH2) 198835-06-2 ([2.2.1], 5-Oxo)
Molecular Weight 222.28 248.75 (HCl salt) 211.26
Solubility Moderate (organic solvents) High (aqueous due to HCl) Moderate (polar aprotic)
Synthetic Utility Nitrile functionalization Amine coupling Ketone reactivity
Commercial Availability PharmaBlock (Nanjing) PharmaBlock (Nanjing) American Elements

Biological Activity

Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS Number: 1882055-84-6) is a bicyclic compound notable for its unique structural properties, which include a cyano group and a tert-butyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.29 g/mol
  • Purity : Typically ≥ 97% .

Synthesis

The synthesis of tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate generally involves multi-step organic synthesis techniques, allowing for the modification of functional groups to create various analogs for specific applications .

Biological Activity

Preliminary studies suggest that tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate exhibits several biological activities:

  • Anticancer Potential : The compound's structural similarities to other known anticancer agents suggest it may possess similar properties .
  • Neuroactivity : Its bicyclic structure is akin to neuroactive compounds, indicating potential effects on the nervous system .
  • Anti-inflammatory Activity : Some derivatives of bicyclic structures have demonstrated anti-inflammatory properties, which may extend to this compound .

Interaction Studies

Research has focused on the interaction of tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate with various biological targets, assessing its binding affinity and mechanism of action. These studies are crucial for understanding its therapeutic potential.

Comparison with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate:

Compound NameStructural FeaturesBiological Activity
5-CyanoindoleIndole ring with cyano groupAnticancer properties
Bicyclo[3.1.0]hexane derivativesSimilar bicyclic structureNeuroactive compounds
Tert-butyl 4-cyanobutanoateDifferent bicyclic structurePotential anti-inflammatory activity

This comparison highlights the unique aspects of tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate due to its specific bicyclic framework combined with a cyano group and an ester functionality, which may confer distinct biological properties not found in its analogs .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate?

Methodological Answer:
The synthesis typically involves two key steps: (1) construction of the bicyclo[3.1.1]heptane scaffold and (2) introduction of the cyano group at position 5.

  • Scaffold Formation : Start with a pre-functionalized bicyclo[3.1.1]heptane precursor (e.g., tert-butyl 5-amino derivatives, as seen in and ). Use Boc (tert-butoxycarbonyl) protection to stabilize the amine during subsequent reactions.
  • Cyano Introduction : Employ nucleophilic substitution (e.g., using KCN or CuCN) or palladium-catalyzed cyanation (e.g., Rosenmund-von Braun reaction) at the C5 position. For stereochemical control, optimize reaction conditions (temperature, solvent polarity) to minimize racemization.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >97% purity (as per quality standards in and ).

Reference : Similar strategies are applied in the synthesis of tert-butyl 5-(aminomethyl) derivatives () and nitro/amino-substituted bicycloheptanes ().

Basic: How to confirm the structural integrity of the compound using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing with related bicycloheptane derivatives (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in ). Key signals include:
    • Boc group: δ ~1.4 ppm (9H, singlet for tert-butyl), ~80 ppm (quaternary carbon in 13C).
    • Cyano group: δ ~120 ppm (13C, sharp singlet).
    • Bicyclic protons: Characteristic splitting patterns due to restricted rotation (e.g., δ 3.1–4.2 ppm for azabicyclo protons).
  • HRMS : Confirm molecular formula (C₁₂H₁₇N₂O₂) with <2 ppm error.
  • X-ray Crystallography : For unambiguous stereochemical assignment, use SHELX programs ( ) to resolve crystal structures.

Reference : NMR data for tert-butyl 5-nitro derivatives () and crystallographic methods ( ) support this approach.

Advanced: How to address stereochemical challenges in synthesizing bicyclo[3.1.1]heptane derivatives?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., amylose-based columns) to separate enantiomers. For example, distinguishes endo and exo isomers via retention time differences.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to induce stereoselectivity during cyclization.
  • Computational Modeling : Predict favorable transition states using DFT calculations (software: Gaussian, ORCA) to guide reaction design.

Reference : Stereochemical differentiation in bicyclo[2.2.1]heptanes ( ) and computational tools ( ) inform this methodology.

Advanced: What strategies mitigate degradation during storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the Boc group or oxidation of the cyano moiety.
  • Stabilizers : Add 1–5% w/w desiccants (e.g., molecular sieves) to lyophilized samples.
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking ( ) to identify degradation products (e.g., tert-butyl alcohol from Boc cleavage).

Reference : Safety data for similar bicyclo compounds ( ) recommend these protocols.

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl 5-amino derivatives in ).
  • Dynamic NMR : Analyze variable-temperature 1H NMR to detect conformational exchange broadening (e.g., ring-flipping in bicyclo systems).
  • 2D Techniques : Use HSQC and NOESY to assign overlapping signals and confirm spatial proximity of protons.

Reference : Contradictions in bicyclo[2.2.1]heptane NMR assignments () highlight the need for multi-technique validation.

Advanced: What computational approaches predict the reactivity of tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing effect lowers LUMO energy at C5, making it susceptible to nucleophilic attack.
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the force field with crystallographic data ( ).

Reference : Similar modeling for bicyclo[3.2.0]heptanes ( ) validates computational workflows.

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